molecular formula C11H15ClN4O B2887944 4-(piperazin-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride CAS No. 1365044-91-2

4-(piperazin-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

Cat. No.: B2887944
CAS No.: 1365044-91-2
M. Wt: 254.72
InChI Key: WYSVTENBPUZZRE-UHFFFAOYSA-N
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Description

4-(piperazin-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is a compound that belongs to the class of heterocyclic organic compounds. It is a derivative of benzimidazole and piperazine, which are known for their wide range of biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperazin-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride typically involves the reaction of 1,2-phenylenediamine with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems for purification and isolation of the product is also common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-(piperazin-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(piperazin-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.

    1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one: Investigated as an NLRP3 inhibitor.

    2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Studied for their affinity to alpha1-adrenergic receptors.

Uniqueness

4-(piperazin-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is unique due to its dual action on both dopamine and serotonin receptors, making it a promising candidate for the treatment of complex psychiatric disorders. Its structural features also allow for a wide range of chemical modifications, enhancing its versatility in medicinal chemistry .

Properties

IUPAC Name

4-piperazin-1-yl-1,3-dihydrobenzimidazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O.ClH/c16-11-13-8-2-1-3-9(10(8)14-11)15-6-4-12-5-7-15;/h1-3,12H,4-7H2,(H2,13,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSVTENBPUZZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2NC(=O)N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365044-91-2
Record name 4-(piperazin-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride
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